molecular formula C17H24N4O2S B7572388 N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide

N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide

Cat. No. B7572388
M. Wt: 348.5 g/mol
InChI Key: KINFXOISQDLZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide, commonly referred to as CCT137690, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of various kinases, which makes it a promising candidate for the treatment of various diseases, including cancer.

Mechanism of Action

CCT137690 exerts its inhibitory effect on kinases by binding to the ATP-binding site of the enzyme, which prevents the enzyme from phosphorylating its substrate. The inhibition of CHK1 by CCT137690 leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and physiological effects
The inhibition of CHK1 by CCT137690 has been shown to induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. Additionally, CCT137690 has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, which makes it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CCT137690 in lab experiments is its specificity for CHK1, which makes it a useful tool for studying the role of CHK1 in various biological processes. However, one of the limitations of using CCT137690 is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of CCT137690, including the development of more potent and selective inhibitors of CHK1, the investigation of the role of CHK1 in other biological processes, and the evaluation of the potential therapeutic applications of CCT137690 in combination with other DNA-damaging agents. Additionally, the development of more efficient synthesis methods for CCT137690 may facilitate its use in future studies.

Synthesis Methods

The synthesis of CCT137690 involves a multistep process that includes the reaction of 1-bromo-1-cycloheptene with sodium cyanide, followed by the reaction of the resulting nitrile with 2-aminothiazole. The final step involves the reaction of the resulting intermediate with morpholine and acetic anhydride to yield the final product.

Scientific Research Applications

CCT137690 has been extensively studied for its ability to inhibit the activity of various kinases, including CHK1, which is a critical regulator of the DNA damage response pathway. The inhibition of CHK1 by CCT137690 has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, which makes it a promising candidate for the treatment of various types of cancer.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c18-13-17(5-3-1-2-4-6-17)20-15(22)12-21-8-9-23-14(11-21)16-19-7-10-24-16/h7,10,14H,1-6,8-9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINFXOISQDLZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2CCOC(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide

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